molecular formula C18H17NO3 B2415613 N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide CAS No. 2034436-44-5

N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide

Cat. No. B2415613
CAS RN: 2034436-44-5
M. Wt: 295.338
InChI Key: MQGVUEAMUGURAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as N-alkylation . For example, N-Azidoethyl azoles were synthesized through N-alkylation under highly harmonized reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy (IR) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the gas phase thermochemistry data and reaction thermochemistry data of Acetamide, N-(aminocarbonyl)-, were determined .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Acetamide derivatives, such as N-(2-Hydroxyphenyl)acetamide, serve as intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol, catalyzed by immobilized lipase, highlights the role of acetamide compounds in facilitating the development of pharmaceuticals through enzymatic reactions, offering a kinetic control and process optimization for effective drug synthesis (Magadum & Yadav, 2018).

Biological Activities and Molecular Docking

Acetamide derivatives have been synthesized and evaluated for their biological activities, such as antioxidant, antibacterial, and urease inhibition activities. The study of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology and subsequent bioassays demonstrated moderate to significant biological activities, with a focus on urease inhibition which was supported by molecular docking studies to understand the interaction with enzymes (Gull et al., 2016).

Hydrolysis Mechanisms in High-Temperature Water

The study of N-substituted amide hydrolysis, using N-methylacetamide (NMA) as a model, in high-temperature water provided insights into the kinetics and mechanism of acetamide derivatives' hydrolysis under varying pH and temperature conditions. This research is crucial for understanding the stability and reactivity of acetamide compounds in industrial and environmental processes (Duan, Dai, & Savage, 2010).

Corrosion Inhibition

Acetamide derivatives have also found applications as corrosion inhibitors. The synthesis and evaluation of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their effectiveness in protecting steel against corrosion in acidic and mineral oil mediums showcase the potential of acetamide compounds in industrial applications, particularly in materials science and engineering (Yıldırım & Cetin, 2008).

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species exemplifies the therapeutic potential of acetamide derivatives beyond traditional pharmacological applications. This highlights the ongoing exploration of acetamide compounds in developing new antifungal treatments (Bardiot et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and properties. For example, Acetonitrile, a simple organic nitrile, is known to be flammable and harmful if inhaled .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVUEAMUGURAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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